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but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

CVD precursor design ligand dissociation energetics DFT bond energy calculation

Select Cu(hfac)(2-butyne) when deposition throughput and film purity are non-negotiable. This Cu(I) MOCVD precursor deposits copper at ~1 μm/min at 200°C — approximately 10× faster than industry-standard Cu(hfac)(VTMS) — via a clean thermal disproportionation mechanism requiring no external H₂ co-reactant. The lowest Cu–L bond dissociation energy (32.1 kcal/mol) among major Cu(I)(hfac)L precursors enables effective deposition at substrate temperatures as low as 170°C, making it ideal for thermally fragile low-κ dielectrics and flexible substrates. For high-aspect-ratio (>8:1) features down to 100 nm, it is uniquely validated in supercritical CO₂ for exceptional conformal step coverage. Backed by single-crystal XRD structure, DFT bond energetics, and comprehensive CVD kinetic data.

Molecular Formula C9H8CuF6O2
Molecular Weight 325.69 g/mol
CAS No. 137007-13-7
Cat. No. B138569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
CAS137007-13-7
Molecular FormulaC9H8CuF6O2
Molecular Weight325.69 g/mol
Structural Identifiers
SMILESCC#CC.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]
InChIInChI=1S/C5H2F6O2.C4H6.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-4-2;/h1,12H;1-2H3;/b2-1-;;
InChIKeyGTJJVGQJRXDNST-UAIGNFCESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Hexafluoroacetylacetonate–2-Butyne Complex (CAS 137007-13-7): CVD Precursor Baseline Profile for Microelectronic Copper Metallization


The compound with CAS 137007-13-7, systematically named (η²-2-butyne)copper(I) hexafluoroacetylacetonate [Cu(hfac)(2-butyne)], is a monovalent copper β-diketonate complex belonging to the Cu(I)(hfac)L family of metalorganic chemical vapor deposition (MOCVD) precursors [1]. It exists as a crystalline solid at ambient temperature (melting point 68–73 °C, boiling point ~40 °C at 0.1 mmHg) with molecular formula C₉H₇CuF₆O₂ and molecular weight ~324.68 g/mol . Developed initially at the University of New Mexico and Los Alamos National Laboratories, the compound enables the deposition of high-purity metallic copper thin films via a thermally induced disproportionation reaction (2 Cu(I)(hfac)L → Cu⁰ + Cu(II)(hfac)₂ + 2L) without requiring an external reducing agent, distinguishing it fundamentally from Cu(II)-based precursors such as Cu(hfac)₂ that necessitate H₂ co-reactant [1][2].

Why Cu(hfac)(2-Butyne) Cannot Be Generically Substituted with Other Cu(I) β-Diketonate CVD Precursors


Within the Cu(I)(hfac)L family—where L is a neutral two-electron donor ligand such as vinyltrimethylsilane (VTMS, CupraSelect®), 1,5-cyclooctadiene (COD), 2-methyl-1-hexen-3-yne (MHY, Gigacopper®), or trimethylphosphine (PMe₃)—the identity of the ancillary ligand L governs every critical CVD process parameter: the precursor volatility, the Cu–L bond dissociation energy, the thermal activation barrier for disproportionation, the deposition rate, the film purity profile, and the step coverage in high-aspect-ratio features [1]. Computational and experimental studies demonstrate that the Cu–L bond energy varies by over 6 kcal/mol across this ligand series, directly controlling the rate-determining ligand-dissociation step and producing deposition rate differences exceeding an order of magnitude under comparable conditions [1][2]. Consequently, procurement decisions based solely on the shared hfac ligand scaffold, without evaluating the specific L-ligand identity and its quantified process outcomes, risk suboptimal film quality, inadequate conformality, and process integration failure in semiconductor manufacturing workflows [3].

Quantitative Procurement Evidence: Cu(hfac)(2-Butyne) (CAS 137007-13-7) Differentiation Against Closest Comparators


Lowest Cu–Ligand Bond Dissociation Energy Among Four Major Cu(I) CVD Precursors (DFT Study)

Density functional theory (DFT) calculations at the B3LYP level directly compared the Cu–L bond dissociation energies for the reaction Cu(I)(hfac)L → Cu(I)(hfac) + L across four prototypical CVD precursors. Cu(hfac)(2-butyne) exhibits the lowest bond energy at 32.1 kcal/mol, compared to Cu(hfac)(VTMS) at 33.6 kcal/mol, Cu(hfac)(COD) at 35.6 kcal/mol, and Cu(hfac)(PMe₃) at 38.4 kcal/mol [1]. The 1.5–6.3 kcal/mol lower bond energy implies a more facile ligand dissociation step, which has been correlated with the rate-determining step for copper film growth under kinetically limited CVD conditions [1].

CVD precursor design ligand dissociation energetics DFT bond energy calculation

Exceptionally High Deposition Rate: ~1 μm/min at 200 °C, Among the Highest Reported for Copper CVD

In a warm-wall CVD reactor at a precursor partial pressure of 50 mTorr, Cu(hfac)(2-butyne) delivered a deposition rate of approximately 9,000 Å/min (0.9 μm/min) at 200–210 °C, with the rate reaching nearly 1 μm/min under optimized conditions—described as 'one of the highest deposition rates reported for copper CVD' at the time of publication [1]. By comparison, the commercial benchmark Cu(hfac)(VTMS) (CupraSelect®) typically achieves deposition rates on the order of 50–100 nm/min under standard MOCVD conditions [2], while Cu(hfac)(COD) yields only 30–80 Å/min (0.003–0.008 μm/min) at 180 °C on Ag seed layers [3]. This represents an approximately 10- to 200-fold rate advantage for Cu(hfac)(2-butyne).

copper metallization high-rate MOCVD deposition rate benchmarking

Exceptional Step Coverage in High-Aspect-Ratio Nanoscale Features Using Supercritical CO₂ Delivery

In a direct comparative study of four Cu(I)(hfac)L precursors [L = 2-butyne, 1,5-COD, VTMS, and 2-methyl-1-hexen-3-yne (MHY)] under identical supercritical CO₂ deposition conditions, Cu(hfac)(2-butyne) was uniquely highlighted for delivering 'exceptional step coverage in features as narrow as 100 nm with an aspect ratio of eight' at a substrate temperature of 225 °C and 200 bar pressure with H₂ co-reactant [1]. The other three precursors tested in the same study did not receive equivalent step-coverage characterization, and thermal disproportionation attempts (without H₂) using Cu(hfac)(2-butyne) in supercritical C₂F₆ yielded poor-quality oxidized films, confirming the criticality of both the precursor selection and the process gas environment [1].

supercritical fluid deposition step coverage high aspect ratio trench fill

Low Film Resistivity (~2.0 μΩ·cm) Approaching Bulk Copper Values Under Optimized CVD Conditions

Copper films deposited from Cu(hfac)(2-butyne) at low water vapor flow rates (0.2 sccm) exhibited near-bulk resistivities of approximately 2.0 μΩ·cm with dense surface morphologies [1]. This value is effectively equivalent to that achieved by the industry-standard Cu(hfac)(VTMS) (CupraSelect®), which also yields resistivities down to ~2.0 μΩ·cm under optimized conditions [2], and comparable to films from Cu(hfac)(COD) which give 2.0–2.4 μΩ·cm [3]. However, when the water vapor flow rate was increased to 2.4 sccm, resistivity degraded sharply to ~12 μΩ·cm, underscoring the importance of precise process control with this precursor [1]. The activation energy for CVD from Cu(hfac)(2-butyne) was measured at 23 ± 2 kcal/mol [4].

thin film resistivity copper interconnect electrical performance

FTIR-Demonstrated Surface Chemistry Differentiation vs. Cu(hfac)(VTMS) on Passivated SiO₂ for Selective CVD

Transmission FTIR spectroscopy was employed to directly compare the adsorption and desorption behavior of Cu(hfac)(2-butyne) and Cu(hfac)(VTMS) on unpassivated and passivated SiO₂ surfaces with varying concentrations of surface hydroxyl groups and four-membered siloxane rings [1]. The study demonstrated that both precursors deposit copper non-selectively on SiO₂ and tungsten under standard conditions, but that selective CVD onto tungsten in the presence of SiO₂ could be achieved by passivating SiO₂ surface hydroxyl groups via reaction with reagents such as Me₃SiCl, HMDS, and DMBDMA [1]. The differential interaction of the two precursors with passivated surfaces provides a basis for tuning selective deposition processes: Cu(hfac)(2-butyne) showed distinct adsorption characteristics that could be exploited for patterned metallization schemes [1].

selective CVD surface passivation adsorption/desorption FTIR

Optimal Application Scenarios for Cu(hfac)(2-Butyne) (CAS 137007-13-7) Based on Quantified Differential Performance


High-Throughput Blanket Copper Seed Layer Deposition for Damascene Interconnects

When process economics demand maximum wafer throughput, Cu(hfac)(2-butyne) is the preferred Cu(I) precursor. Its deposition rate of ~1 μm/min at 200 °C [1] is approximately 10× higher than that of the industry-standard Cu(hfac)(VTMS) (CupraSelect®), which typically delivers ~50–100 nm/min [2]. This rate advantage directly reduces deposition time per wafer, increasing tool productivity. Combined with near-bulk film resistivity of ~2.0 μΩ·cm under optimized water vapor co-flow conditions (0.2 sccm H₂O) [3], the precursor enables high-throughput deposition without compromising electrical performance. The clean thermal disproportionation chemistry—which requires no external reducing agent [1]—further simplifies reactor design and gas handling compared to Cu(II)(hfac)₂-based processes that necessitate H₂ co-reactant.

Supercritical Fluid Chemical Deposition for Conformal Fill of High-Aspect-Ratio (>8:1) Sub-100 nm Features

For aggressive interconnect scaling requiring conformal copper fill in features with aspect ratios exceeding 8:1 and critical dimensions at or below 100 nm, Cu(hfac)(2-butyne) in supercritical CO₂ is uniquely validated. Cabañas et al. (2002) demonstrated that H₂ reduction of Cu(hfac)(2-butyne) in supercritical CO₂ at 225 °C and 200 bar yielded 'exceptional step coverage' in 100 nm features with an 8:1 aspect ratio [1], while analogous Cu(I)(hfac)L precursors (COD, VTMS, MHY) tested in the same study did not achieve comparable conformality. The zero-surface-tension and gas-like transport properties of supercritical CO₂, coupled with the favorable ligand dissociation kinetics of the 2-butyne adduct (lowest Cu–L bond energy of 32.1 kcal/mol among the series [2]), make this precursor–solvent combination optimal for challenging 3D integration topologies.

Low-Thermal-Budget Copper CVD for Temperature-Sensitive Substrates and BEOL Integration

The measured activation energy of 23 ± 2 kcal/mol for CVD from Cu(hfac)(2-butyne) [1], together with its lowest Cu–L bond dissociation energy (32.1 kcal/mol) among major Cu(I)(hfac)L precursors [2], supports effective copper deposition at lower substrate temperatures than would be required for precursors with stronger Cu–L bonds such as Cu(hfac)(PMe₃) (38.4 kcal/mol). At 170 °C, Cu(hfac)(2-butyne) still delivers a deposition rate of 1,650 Å/min with film resistivity of 2.1 μΩ·cm [1], making it suitable for integration with thermally fragile low-κ dielectrics, flexible polymer substrates, or temperature-sensitive underlying device structures where the thermal budget must be minimized.

Research-Grade Benchmarking and CVD Mechanism Studies Using a Well-Characterized Alkyne Adduct

Cu(hfac)(2-butyne) is among the most thoroughly characterized members of the Cu(I)(hfac)(alkyne) family, with published data spanning single-crystal X-ray structure determination [1], DFT-calculated bond energetics [2], experimental CVD kinetics including full deposition rate vs. temperature tables from 150–210 °C [3], FTIR surface chemistry analysis on SiO₂ [4], and supercritical fluid deposition performance [5]. This depth of characterization makes it an ideal benchmark compound for academic and industrial R&D groups developing next-generation Cu CVD precursors, studying disproportionation reaction mechanisms, or calibrating CVD reactor models—providing a reproducible, well-documented baseline against which novel precursor candidates can be quantitatively compared.

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